molecular formula C16H17NO5S B5788107 methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate

methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate

Cat. No.: B5788107
M. Wt: 335.4 g/mol
InChI Key: GELXZTXDAVDBAG-UHFFFAOYSA-N
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Description

Methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate typically involves the reaction of 4-methoxyaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Step 1: Sulfonylation

    • React 4-methoxyaniline with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
  • Step 2: Esterification

    • React the sulfonamide intermediate with methyl chloroacetate in the presence of a base to form this compound.
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum

Properties

IUPAC Name

methyl 2-(N-(4-methoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-14-8-10-15(11-9-14)23(19,20)17(12-16(18)22-2)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXZTXDAVDBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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